molecular formula C12H9ClFNO3 B118066 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 68077-26-9

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B118066
CAS RN: 68077-26-9
M. Wt: 269.65 g/mol
InChI Key: WNNSMMJBBOPPOT-UHFFFAOYSA-N
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Description

This compound is also known as fluoroquinolonic acid . It can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate and is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

The synthesis of this compound involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H9ClFNO3 . It is a 1,4-dihydroquinoline-3-carboxylic acid derivative .


Chemical Reactions Analysis

This compound, being a carboxylic acid derivative, can react with bases to form salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.66 . It is white to pale yellow in color .

Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the production of fluoroquinolone antibiotics . Its structure is pivotal for the creation of norfloxacin and related antibiotics, which are widely used to treat bacterial infections due to their broad-spectrum antibacterial activity.

Antibacterial Research

In the field of antibacterial research, this quinolone derivative is utilized to study the mechanism of action of fluoroquinolones . Researchers explore how alterations to the quinolone ring affect bacterial DNA gyrase and topoisomerase IV, the primary targets of these antibiotics.

Analytical Chemistry

As a reference standard, 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used in analytical chemistry to calibrate instruments and validate analytical methods . This ensures the accuracy and reliability of assays used to detect and quantify fluoroquinolones in biological samples.

Chemical Synthesis

The compound is a key starting material in the chemical synthesis of more complex quinolone derivatives . Its reactive carboxylic acid group allows for further functionalization, enabling the creation of a diverse array of quinolone-based compounds.

Material Science

In material science, researchers investigate the compound’s potential in creating novel materials with antibacterial properties . By incorporating it into polymers or coatings, it’s possible to develop surfaces that resist bacterial colonization and biofilm formation.

Veterinary Medicine

This quinolone acid is also significant in veterinary medicine. It’s used in the development of veterinary drugs that combat infections in animals, thereby improving animal health and preventing the spread of zoonotic diseases .

Drug Resistance Studies

The compound plays a role in studying drug resistance. Scientists use it to understand how mutations in bacterial enzymes confer resistance to fluoroquinolones, which is crucial for developing the next generation of antibiotics .

Environmental Science

Lastly, in environmental science, the compound is used to assess the environmental impact of fluoroquinolone contamination. Its presence in water sources can be monitored to understand the ecological risks associated with antibiotic pollution .

Mechanism of Action

As a fluoroquinolonic acid, this compound is a bacteriostatic antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Safety and Hazards

The safety data sheet for this compound indicates that it may pose a fire hazard . Further safety information should be sought from the appropriate resources.

properties

IUPAC Name

7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-15-5-7(12(17)18)11(16)6-3-9(14)8(13)4-10(6)15/h3-5H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNSMMJBBOPPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333112
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

68077-26-9
Record name 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068077269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-1-ETHYL-6-FLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831B5OC9PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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